molecular formula C14H14ClNO4 B5021154 3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 87126-55-4

3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5021154
CAS No.: 87126-55-4
M. Wt: 295.72 g/mol
InChI Key: PQYZQPSVUBGXDH-NOOOWODRSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, which can be achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a chlorophenyl group and a bicyclic core. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87126-55-4

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[(4-chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H14ClNO4/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(20-9)12(11)14(18)19/h1-4,9-12H,5-6H2,(H,16,17)(H,18,19)/t9-,10+,11+,12-/m1/s1

InChI Key

PQYZQPSVUBGXDH-NOOOWODRSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O

SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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